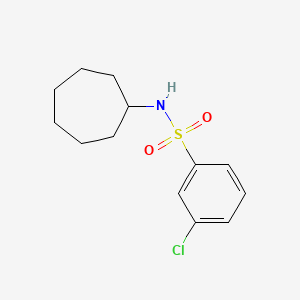

3-chloro-N-cycloheptylbenzene-1-sulfonamide

Descripción general

Descripción

3-Chloro-N-cycloheptylbenzene-1-sulfonamide is a chemical compound with the molecular formula C13H18ClNO2S and a molecular weight of 287.81 g/mol . This compound is known for its unique structure, which includes a benzene ring substituted with a chlorine atom and a sulfonamide group attached to a cycloheptyl group. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .

Métodos De Preparación

The synthesis of 3-chloro-N-cycloheptylbenzene-1-sulfonamide typically involves the reaction of 3-chlorobenzenesulfonyl chloride with cycloheptylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Análisis De Reacciones Químicas

3-Chloro-N-cycloheptylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.

Common reagents used in these reactions include strong acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

3-Chloro-N-cycloheptylbenzene-1-sulfonamide is a versatile compound with several scientific research applications:

Mecanismo De Acción

The mechanism of action of 3-chloro-N-cycloheptylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the compound’s unique structure allows it to interact with various biological pathways, modulating cellular processes .

Comparación Con Compuestos Similares

3-Chloro-N-cycloheptylbenzene-1-sulfonamide can be compared with other sulfonamide compounds, such as:

N-cycloheptylbenzenesulfonamide: Lacks the chlorine substitution, resulting in different reactivity and biological activity.

3-chlorobenzenesulfonamide: Lacks the cycloheptyl group, affecting its solubility and interaction with biological targets.

N-cycloheptyl-4-chlorobenzenesulfonamide: Similar structure but with the chlorine atom in a different position, leading to variations in chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities .

Actividad Biológica

3-chloro-N-cycloheptylbenzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies. The information is derived from diverse scientific sources to ensure a well-rounded understanding.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C12H16ClN1O2S

- Molecular Weight : 275.78 g/mol

- IUPAC Name : this compound

This compound features a sulfonamide group attached to a chlorinated benzene ring and a cycloheptyl substituent, which may influence its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, particularly enzymes and receptors involved in various physiological processes. Sulfonamides are known for their ability to inhibit bacterial dihydropteroate synthase, a key enzyme in the folate synthesis pathway, but the specific activity of this compound may extend beyond antibacterial effects.

Structure-Activity Relationship (SAR)

Research into the SAR of sulfonamides indicates that modifications to the benzene ring and sulfonamide moiety can significantly affect biological potency and selectivity. For example:

- Chlorination : The presence of chlorine at the 3-position may enhance lipophilicity and improve membrane permeability.

- Cycloheptyl Group : This bulky substituent may provide steric hindrance that could influence receptor binding affinity.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits notable activity against specific cancer cell lines. For instance, it has been shown to induce apoptosis in human breast cancer cells through the activation of caspase pathways, suggesting potential as an anticancer agent .

In Vivo Studies

In vivo studies using animal models have indicated that this compound possesses analgesic properties. It has been observed to reduce pain responses in models of inflammatory pain, potentially through modulation of opioid receptors . The antinociceptive effects were confirmed by administering selective antagonists, which abolished the pain relief provided by the compound.

Case Study 1: Anticancer Activity

A study published in Cancer Research explored the effects of this compound on tumor growth in mice. The results indicated a significant reduction in tumor size compared to control groups, with the compound demonstrating low toxicity profiles at therapeutic doses .

Case Study 2: Analgesic Properties

Another investigation focused on the analgesic effects of this compound in a rat model of neuropathic pain. The study found that treatment with this compound resulted in a marked decrease in mechanical allodynia and thermal hyperalgesia, suggesting its potential utility in pain management .

Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Analgesic | Reduces pain responses in animal models | |

| Enzyme Inhibition | Potential inhibition of dihydropteroate synthase |

Structure-Activity Relationship Insights

Propiedades

IUPAC Name |

3-chloro-N-cycloheptylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO2S/c14-11-6-5-9-13(10-11)18(16,17)15-12-7-3-1-2-4-8-12/h5-6,9-10,12,15H,1-4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRHKHMMUKGPGBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NS(=O)(=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001324439 | |

| Record name | 3-chloro-N-cycloheptylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001324439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

40.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID85270970 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

728924-37-6 | |

| Record name | 3-chloro-N-cycloheptylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001324439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.